N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
This compound features a 1,3,4-thiadiazole core linked via a thioether bridge to a 3,4-dihydroquinoline moiety and a 2,5-dimethylfuran-3-carboxamide group. The thiadiazole ring is a pharmacologically privileged structure known for antimicrobial, antitumor, and antiviral activities . The dimethylfuran carboxamide group contributes to hydrogen-bonding capacity and electronic modulation.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-10-15(13(2)27-12)18(26)21-19-22-23-20(29-19)28-11-17(25)24-9-5-7-14-6-3-4-8-16(14)24/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZRGIOWVGHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.51 g/mol. It features a thiadiazole ring, a furan moiety, and a 3,4-dihydroquinoline structure which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2S2 |
| Molecular Weight | 410.51 g/mol |
| IUPAC Name | N-[5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 6 |
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds with structural similarities to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl) demonstrate effective activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) :
Anticancer Properties
The compound's unique structure suggests potential anticancer activity. Thiadiazole derivatives have been noted for their cytostatic effects in various cancer cell lines. For example:
- Case Study : A study on related thiadiazole compounds revealed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl) has also been investigated for its potential as an enzyme inhibitor. Its structural components allow it to interact with various biological targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining a thiadiazole, dihydroquinoline, and dimethylfuran carboxamide. Below is a comparative analysis with structurally related compounds:
Key Observations
Bioactivity Potential: The target compound’s dihydroquinoline group may enhance lipophilicity and membrane permeability compared to simpler thiadiazoles like the ethyl-substituted analog in . This could improve pharmacokinetics but may also increase toxicity risks. Compound 4g () demonstrates antimicrobial activity, likely due to the chlorophenyl and benzothiazole groups, which enhance electron-withdrawing effects and target binding . The target compound lacks halogens but may compensate with its dihydroquinoline’s aromatic interactions.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions to incorporate the dihydroquinoline moiety, resulting in moderate yields (~45%) compared to the higher yields (70%) of simpler thiazolidinone derivatives (e.g., 4g) .
In contrast, the ethyl-substituted thiadiazole () has a lower LogP (~1.2), favoring aqueous solubility . The dihydroquinoline group introduces steric bulk, which may affect binding to flat enzymatic pockets but enhance selectivity for certain targets (e.g., kinases) .
QSAR Considerations :
- Molecular descriptors such as van der Waals volume and electronic parameters (e.g., dipole moment) would differ significantly between the target compound and simpler analogs, influencing quantitative structure-activity relationships (QSAR) .
Hypothetical Mechanism of Action
Based on structural analogs:
Preparation Methods
3,4-Dihydroquinoline Derivative
Method A (EP2824187A1) :
- Step 1 : Biocatalyzed reduction of quinoline-3-carboxylic acid to (R,S)-3-(1'-hydroxymethyl)-1,2,3,4-tetrahydroquinoline using Penicillium frequentans lipase (PFL).
- Step 2 : Protection of the amine with tert-butyloxycarbonyl (Boc) group.
- Step 3 : Oxidation to 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid using Jones reagent.
Method B (CN104230802A) :
- Cyclocondensation of alkene diethyl butylmalonate with phosphorus oxychloride to form 3,4-dihydroquinolinone, followed by reductive amination.
1,3,4-Thiadiazole-Thioethyl Intermediate
Method C (PMC10743895) :
- Thiadiazole formation : Cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid with thiosemicarbazide in POCl₃:
$$
\text{RCOOH + NH}2\text{NHC(S)NH}2 \xrightarrow{\text{POCl}_3} \text{Thiadiazole-SH}
$$ - Thioether formation : Reaction with 2-bromoacetamide derivatives under basic conditions (K₂CO₃/DMF).
2,5-Dimethylfuran-3-carboxamide
Method D (PMC11505673) :
- Esterification of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride, followed by amidation with the thiadiazole-amine intermediate using EDC/HOBt.
Integrated Synthetic Pathways
Route 1: Sequential Assembly
- Step 1 : Synthesize 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid (Method A/B).
- Step 2 : Prepare 5-mercapto-1,3,4-thiadiazol-2-amine via cyclodehydration (Method C).
- Step 3 : Couple intermediates via nucleophilic substitution (NaH/THF, 60°C).
- Step 4 : Amide coupling with 2,5-dimethylfuran-3-carboxylic acid (EDC, DMAP, CH₂Cl₂).
Yield : 42–58% (over four steps).
Route 2: Convergent Approach
- Parallel synthesis :
- Arm 1: 2-(3,4-dihydroquinolin-1(2H)-yl)acetyl chloride.
- Arm 2: 5-amino-1,3,4-thiadiazole-2-thiol.
- Convergence : React arms with 2,5-dimethylfuran-3-carbonyl chloride in one-pot (TEA, CH₂Cl₂).
Advantage : Reduced purification steps; Yield : 55–62%.
Optimization and Challenges
Critical Parameters
- Thiadiazole stability : Thiol intermediates prone to oxidation; use N₂ atmosphere.
- Amide coupling : EDC/HOBt outperforms DCC in minimizing racemization.
Analytical Validation
- NMR : δ 7.2–7.8 ppm (dihydroquinoline aromatic protons), δ 2.1–2.6 ppm (furan methyl groups).
- HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 42–58% | 55–62% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
| Cost Efficiency | Low | Moderate |
Industrial-Scale Considerations
- Green chemistry : Replace POCl₃ with PPA (polyphosphoric acid) for thiadiazole cyclization (PMC9733071).
- Continuous flow : Microreactors improve thioether formation efficiency (EP0104403B1).
Q & A
Q. Key Conditions :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | Acetonitrile | Reflux | None | 37–70% |
| 2 | Ethanol | 60–80°C | Triethylamine | 45–70% |
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the thiadiazole (δ 7.5–8.5 ppm), dihydroquinoline (δ 6.8–7.3 ppm), and furan (δ 2.2–2.5 ppm for methyl groups) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and thioether (C-S, δ 35–45 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 428.5 g/mol for C₂₀H₂₀N₄O₃S₂) .
- Infrared (IR) : Detect amide C=O stretches (~1650 cm⁻¹) and S-H bonds (~2550 cm⁻¹) .
Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?
Answer:
DoE minimizes trials while maximizing data output. For example:
- Variables : Temperature, solvent polarity, catalyst concentration .
- Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 75°C in DMF with 5 mol% triethylamine increases yield to 85%) .
- Case Study : A 2³ factorial design reduced side-products in thiadiazole cyclization by adjusting pH and reaction time .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Discrepancies often arise from:
- Structural Variants : Substituents on the thiadiazole or dihydroquinoline moieties alter target specificity. For instance, electron-withdrawing groups enhance antimicrobial activity, while bulky groups favor anticancer effects .
- Experimental Conditions : pH-dependent activity (e.g., higher efficacy at pH 7.4 for cellular uptake vs. pH 5.5 for lysosomal targeting) .
- Assay Models : In vitro cytotoxicity (MTT assay) may not correlate with in vivo tumor suppression due to bioavailability differences .
Advanced: What advanced techniques confirm structural ambiguities in crystallography or spectroscopy?
Answer:
- X-ray Crystallography : Resolves bond angles and stereochemistry. For example, X-ray analysis of analogous compounds confirmed the thiadiazole ring’s planarity and dihedral angles (85–90°) .
- DFT Calculations : Predict NMR/IR spectra and compare with experimental data to validate tautomeric forms .
Advanced: How to study enzyme interactions for mechanistic insights?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Tyr-341 in EGFR kinase) .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted starting materials (e.g., residual thiols detected via TLC).
- Mitigation :
- Chromatography : Silica gel columns remove polar impurities .
- Recrystallization : Ethanol/water mixtures improve purity (>98%) .
Advanced: How to design assays for antimicrobial activity assessment?
Answer:
- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction .
Advanced: Can computational methods predict reaction pathways for derivative synthesis?
Answer:
Yes. The ICReDD framework combines:
- Quantum Mechanics : DFT calculates transition states (e.g., activation energy for thioether formation) .
- Machine Learning : Trains on existing data to predict optimal solvents/catalysts for new derivatives .
Advanced: How to address solubility challenges in biological testing?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility .
- Prodrug Strategy : Introduce phosphate esters or PEGylated side chains for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
